molecular formula C12H14ClN3 B15067120 (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride

(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride

Cat. No.: B15067120
M. Wt: 235.71 g/mol
InChI Key: BXYBYIOYUPUMFI-USRGLUTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a styryl group at the 4-position and a methyl group at the 1-position of the imidazole ring, with an amine group at the 5-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the imidazole ring . The styryl group can be introduced via a Heck coupling reaction, where a styrene derivative is coupled with the imidazole precursor in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further optimize the process .

Chemical Reactions Analysis

Types of Reactions

(E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted imidazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (E)-1-Methyl-4-styryl-1H-imidazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The styryl group can facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Properties

Molecular Formula

C12H14ClN3

Molecular Weight

235.71 g/mol

IUPAC Name

3-methyl-5-[(E)-2-phenylethenyl]imidazol-4-amine;hydrochloride

InChI

InChI=1S/C12H13N3.ClH/c1-15-9-14-11(12(15)13)8-7-10-5-3-2-4-6-10;/h2-9H,13H2,1H3;1H/b8-7+;

InChI Key

BXYBYIOYUPUMFI-USRGLUTNSA-N

Isomeric SMILES

CN1C=NC(=C1N)/C=C/C2=CC=CC=C2.Cl

Canonical SMILES

CN1C=NC(=C1N)C=CC2=CC=CC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.